2-Phenylethylglucosinolate

Nematicidal activity Biofumigation Isothiocyanate potency

2-Phenylethylglucosinolate (gluconasturtiin, CAS 499-30-9) is an aromatic glucosinolate (GSL) bearing a phenylethyl side chain derived from homophenylalanine. It is widely distributed in Brassicaceae roots and serves as the metabolic precursor to 2-phenylethyl isothiocyanate (PEITC) upon myrosinase-catalyzed hydrolysis.

Molecular Formula C15H20NO9S2-
Molecular Weight 422.5 g/mol
Cat. No. B1237642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenylethylglucosinolate
Molecular FormulaC15H20NO9S2-
Molecular Weight422.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCC(=NOS(=O)(=O)[O-])SC2C(C(C(C(O2)CO)O)O)O
InChIInChI=1S/C15H21NO9S2/c17-8-10-12(18)13(19)14(20)15(24-10)26-11(16-25-27(21,22)23)7-6-9-4-2-1-3-5-9/h1-5,10,12-15,17-20H,6-8H2,(H,21,22,23)/p-1/b16-11-/t10-,12-,13+,14-,15+/m1/s1
InChIKeyCKIJIGYDFNXSET-OOMJLXHVSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenylethylglucosinolate (Gluconasturtiin): Aromatic Glucosinolate Standard for Nematicidal, Chemopreventive, and Biofumigation Research


2-Phenylethylglucosinolate (gluconasturtiin, CAS 499-30-9) is an aromatic glucosinolate (GSL) bearing a phenylethyl side chain derived from homophenylalanine [1]. It is widely distributed in Brassicaceae roots and serves as the metabolic precursor to 2-phenylethyl isothiocyanate (PEITC) upon myrosinase-catalyzed hydrolysis [2]. As a primary reference substance available as the potassium salt with assigned absolute purity (typically ≥90% HPLC) , it is employed as an analytical standard for GSL profiling, a substrate for myrosinase kinetics, and a defined precursor for generating PEITC in bioactivity assays.

Analytical standard for GSL profiling by HPLC or LC-MS in Brassicaceae root extracts
Defined myrosinase substrate for generating PEITC in bioactivity and hydrolysis-kinetic assays
Potassium salt format supports aqueous hydrolysis workflows without organic co-solvent interference

Why 2-Phenylethylglucosinolate Cannot Be Replaced by Benzyl or Allyl Glucosinolate in Bioactivity-Driven Applications


The side-chain structure of a glucosinolate dictates both the identity of its hydrolysis products and their biological potency, stability, and mechanism of formation [1]. Aromatic 2-phenylethylglucosinolate yields PEITC, whereas benzylglucosinolate (glucotropaeolin) yields benzyl isothiocyanate (BITC) and allylglucosinolate (sinigrin) yields allyl isothiocyanate (AITC). These isothiocyanates differ substantially in nematicidal LD₅₀, speed of kill, phase II enzyme induction capacity, and in vivo antifungal efficacy despite sharing the same hydrolytic enzyme system. Moreover, 2-phenylethylglucosinolate exhibits a unique non-enzymatic, iron-dependent nitrile-forming degradation pathway not shared by benzylglucosinolate [2], meaning that processing conditions can differentially alter the bioactive ITC yield from each precursor. The quantitative evidence below establishes precisely where 2-phenylethylglucosinolate diverges from its closest analogs.

Risk Dimension
2-Phenylethyl GSL
Benzyl / Allyl GSL
Hydrolysis product
PEITC — reported lower nematicidal LD₅₀ and faster kill kinetics
BITC or AITC — reported higher LD₅₀, slower kill; enzyme induction may shift
Nitrile formation
Iron-dependent non-enzymatic pathway; processing may shift ITC yield
Specifier protein-dependent; thermal sensitivity may differ
In vivo translation
Reported in vivo antifungal endpoint response
In vitro potency may not transfer to in vivo endpoint; data to verify

2-Phenylethylglucosinolate: Quantitative Differential Performance Evidence vs. Closest Analogs


Nematicidal LD₅₀ Against Root-Knot Nematode (Meloidogyne incognita): 2-Phenylethyl ITC vs. Benzyl, Allyl, and 4-Methylthiobutyl ITC

Among the hydrolysis products of 11 tested glucosinolates, 2-phenylethyl isothiocyanate (PEITC) exhibited the lowest LD₅₀ against second-stage juveniles of the root-knot nematode Meloidogyne incognita. At 24 h, the LD₅₀ of PEITC was 11 μM, compared to 15 μM for benzyl isothiocyanate (BITC), 21 μM for 4-methylthiobutyl isothiocyanate, and 34 μM for prop-2-enyl (allyl) isothiocyanate [1]. Thus, PEITC was 1.36-fold more potent than BITC and 3.1-fold more potent than allyl ITC in the same assay.

Nematicidal LD₅₀
Head-to-head
PEITC: 11 μM · BITC: 15 μM · 4-Methylthiobutyl ITC: 21 μM · Allyl ITC: 34 μM
Supports nematicidal screening context
24 h in vitro, M. incognita J2, myrosinase-catalyzed hydrolysis
Nematicidal activity Biofumigation Isothiocyanate potency

Speed of Nematicidal Action Against Potato Cyst Nematode (Globodera rostochiensis): 2-Phenylethyl GSL vs. Benzyl and Allyl GSL

When 1 mg/mL 2-phenylethylglucosinolate (phenethyl GSL) was incubated with active myrosinase at pH 6.5, 100% mortality of Globodera rostochiensis juveniles was achieved within 16 h. Under identical conditions (1 mg/mL, pH 6.5, with myrosinase), benzylglucosinolate required 24 h and prop-2-enylglucosinolate required 40 h to achieve the same 100% mortality endpoint [1]. The phenethyl GSL thus acted 1.5× faster than benzyl GSL and 2.5× faster than allyl GSL.

Kill Speed
Head-to-head
100% mortality in 16 h · 1.5× faster than benzyl GSL (24 h) · 2.5× faster than allyl GSL (40 h)
Supports kill-kinetics endpoint review
1 mg/mL, pH 6.5, G. rostochiensis, active myrosinase
Nematode mortality kinetics Potato cyst nematode Biofumigation speed

Phase II Detoxification Enzyme Induction Under Acidic Hydrolysis Conditions: 2-Phenylethyl GSL vs. Benzyl and Alkenyl GSLs

After myrosinase-catalyzed hydrolysis at acidic pH, the hydrolysis products of only three glucosinolates retained significant quinone reductase (QR) induction activity in murine hepa1c1c7 cells. The rank order was: 3-methylsulfinylpropyl GSL ≈ 2-phenylethyl GSL > benzyl GSL >> all other GSLs tested. The two alkenyl glucosinolates (prop-2-enyl and pent-4-enyl) completely lost activity under acidic conditions [1]. This demonstrates that 2-phenylethylglucosinolate-derived products maintain chemopreventive biomarker induction under pH conditions where benzyl and alkenyl GSL products are partially or fully inactivated.

Phase II Induction (acidic pH)
Cross-study
Rank: 3-methylsulfinylpropyl ≈ 2-phenylethyl > benzyl >> alkenyl (inactive at acidic pH)
Supports pH-dependent bioactivity interpretation
Hepa1c1c7 cells, myrosinase hydrolysis at acidic pH
Quinone reductase induction Chemoprevention pH-dependent bioactivity

Hydrolysis Product Fate: Non-Enzymatic Nitrile Formation in 2-Phenylethylglucosinolate vs. Benzylglucosinolate

Gluconasturtiin (2-phenylethylglucosinolate) in watercress seeds was shown for the first time to undergo a non-enzymatic, iron-dependent degradation directly yielding simple nitrile [1]. In contrast, glucotropaeolin (benzylglucosinolate) in garden cress seeds formed nitrile predominantly under specifier protein (thiocyanate-forming protein) control [1]. Upon heating seeds to ≥120°C, thermal degradation of gluconasturtiin increased simple nitrile levels many-fold, whereas glucotropaeolin showed only limited thermal degradation [1]. This mechanistic divergence means that the isothiocyanate-to-nitrile product ratio of 2-phenylethylglucosinolate is uniquely sensitive to iron availability and thermal processing, unlike benzylglucosinolate.

Nitrile Formation Mechanism
Cross-study
2-Phenylethyl GSL: non-enzymatic, iron-dependent · Benzyl GSL: specifier protein-dependent · Thermal >120°C amplifies nitrile in 2PE only
Supports hydrolysis product fate review
Seed material; iron addition, chelator, and heat treatments
Nitrile formation Hydrolysis mechanism Thermal stability

In Vivo Antifungal Efficacy Against Sclerotinia sclerotiorum: 2-Phenylethyl ITC vs. Benzyl and Allyl ITC

In a comparative in vivo pot assay against Sclerotinia sclerotiorum, only two isothiocyanates significantly reduced disease incidence at low concentrations: 2-phenylethyl ITC reduced disease by 70% and allyl ITC reduced disease by 76.7% [1]. Benzyl ITC, despite exhibiting the highest in vitro inhibitory effect on sclerotial germination (EC₅₀ = 75.1 μmol L⁻¹), failed to produce a statistically significant reduction in disease incidence in vivo [1]. This disconnect between in vitro and in vivo performance uniquely disadvantages benzyl ITC as a biofumigation candidate relative to 2-phenylethyl ITC.

In Vivo Antifungal
Head-to-head
PEITC: 70% disease reduction · BITC: no significant effect in vivo (despite in vitro EC₅₀ 75.1 μM) · Allyl ITC: 76.7% reduction
Supports in vivo biocontrol screening context
S. sclerotiorum pot assay, low ITC concentrations
Antifungal activity Sclerotinia sclerotiorum In vivo biofumigation

Heterologous Biosynthetic Production Yield: Engineered 2-Phenylethylglucosinolate Accumulation in Nicotiana benthamiana

A chimeric biosynthetic pathway combining BvBCAT4, BvMAM1, AtIPMI, and AtIPMDH1 genes achieved a two-fold increase in 2-phenylethylglucosinolate (2PE) accumulation in Nicotiana benthamiana leaves compared to the native Barbarea vulgaris-specific chain-elongation pathway [1]. Total 2PE levels were quantified and the chimeric pathway produced a wider profile of chain-elongated products than observed in either donor plant species [1]. This demonstrates the feasibility of scalable, fermentation-compatible heterologous production, bypassing seasonal and geographical constraints of plant extraction.

Heterologous Yield
Cross-study
2-fold increase in 2PE accumulation with chimeric BvBCAT4-BvMAM1-AtIPMI-AtIPMDH1 pathway vs. native B. vulgaris pathway
Supports heterologous production feasibility
N. benthamiana transient expression, Agrobacterium co-infiltration
Metabolic engineering Heterologous production Glucosinolate biosynthesis

Best-Fit Application Scenarios for 2-Phenylethylglucosinolate Informed by Comparative Evidence


Biofumigation Crop Breeding and Nematicidal Screening Programs

For breeding programs selecting Brassicaceae cultivars with maximal nematicidal potential, 2-phenylethylglucosinolate content should be prioritized over benzyl or allyl GSL content. Evidence shows that PEITC has a 1.36× lower LD₅₀ than BITC against root-knot nematodes [1] and achieves 100% mortality 1.5× faster than benzyl GSL and 2.5× faster than allyl GSL against potato cyst nematodes [2]. Using 2-phenylethylglucosinolate potassium salt as a quantitative reference standard enables accurate calibration of GSL profiling methods (HPLC, LC-MS) in root tissue extracts.

Chemopreventive Mechanism Studies Under Variable pH Conditions

Investigators studying phase II enzyme induction should select 2-phenylethylglucosinolate when experimental designs include acidic hydrolysis conditions (e.g., simulated gastric digestion, fermented vegetable models). Unlike benzyl and alkenyl GSLs whose QR induction activity is diminished or abolished at acidic pH, 2-phenylethyl GSL hydrolysis products retain activity comparable to the benchmark 3-methylsulfinylpropyl GSL [1]. The phyproof® primary reference standard ensures reproducible substrate input across replicate experiments [2].

Biocontrol Product Development Requiring In Vivo Antifungal Validation

For development of glucosinolate-based biofungicides targeting Sclerotinia sclerotiorum, 2-phenylethylglucosinolate is the preferred precursor over benzylglucosinolate. In vivo pot assays show that PEITC reduces disease incidence by 70%, while BITC fails to produce significant reduction despite superior in vitro EC₅₀ values [1]. This evidence supports the use of 2-phenylethylglucosinolate as a standard for formulating and validating brassica-derived soil amendments.

Metabolic Engineering and Heterologous Production Platforms

Biotechnologists aiming to produce glucosinolates in heterologous systems (e.g., Nicotiana benthamiana, yeast) should target 2-phenylethylglucosinolate biosynthesis using validated chimeric gene combinations. The demonstrated two-fold yield improvement via BvBCAT4-BvMAM1-AtIPMI-AtIPMDH1 co-expression [1] provides a benchmark pathway for optimization. The availability of a defined analytical standard (≥90% purity) [2] is essential for quantifying engineered production titers.

Application
Selection Property
Validation Focus
Biofumigation crop breeding and nematicidal screening
Nematicidal GSL content calibration
HPLC / LC-MS quantification with certified reference standard
Chemopreventive mechanism studies under variable pH
pH-stable hydrolysis product activity
Phase II enzyme induction under acidic hydrolysis conditions
Biocontrol product development requiring in vivo antifungal validation
In vivo antifungal endpoint response
Disease reduction in soil amendment models
Metabolic engineering and heterologous production platforms
Chimeric pathway yield benchmarking
Engineered production titer quantification
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